molecular formula C8H10O3 B087100 2,4-Dimethoxyphenol CAS No. 13330-65-9

2,4-Dimethoxyphenol

Cat. No. B087100
CAS RN: 13330-65-9
M. Wt: 154.16 g/mol
InChI Key: MNVMYTVDDOXZLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethoxyphenol involves various chemical pathways and methods that have been explored and refined over time. One significant method involves the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the complexity and specificity of reactions involved in its production. The mechanism of acidolysis, especially in the presence of different acids and conditions, plays a crucial role in determining the yield and purity of 2,4-Dimethoxyphenol (Yokoyama, 2015).

Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxyphenol, characterized by its dimethoxy groups attached to a phenolic ring, significantly influences its reactivity and interactions with other molecules. The arrangement of these methoxy groups and the phenolic hydrogen bond contribute to its unique chemical behavior, such as its antioxidant properties.

Chemical Reactions and Properties

2,4-Dimethoxyphenol participates in various chemical reactions, reflecting its reactive nature. These include its role as an intermediate in the synthesis of complex organic molecules and its reactivity towards different chemical agents. Its properties as a potential eco-toxicological hazard in environmental contexts have also been investigated, highlighting the need for understanding its behavior in aquatic and terrestrial ecosystems (Islam et al., 2017).

Scientific Research Applications

  • Enzymatic Modification : The laccase-mediated oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity. This is utilized in improving the activities of phenolic antioxidants (Adelakun et al., 2012).

  • Microbial Protein Analysis : Different microbial blue multicopper proteins, including those from organisms like Pseudomonas syringae and Saccharomyces cerevisiae, exhibit oxidase activity when interacting with 2,6-dimethoxyphenol. This activity is crucial for studying these proteins' functions in various microorganisms (Solano et al., 2001).

  • Chemical Synthesis and Analysis : The anodic oxidation of 4-Allyl-2,6-dimethoxyphenol and related compounds has been explored for the synthesis of asatone-type neolignans and related compounds. This process involves both radical and cationic reactions (Nishiyama et al., 1983).

  • Environmental Applications : The role of 2,6-dimethoxyphenol in the enzymatic removal of chlorophenols has been investigated, highlighting its potential in enhancing the efficiency of decontamination methods (Roper et al., 1995).

  • Pharmaceuticals and Biomedical Research : The compound 4-Formyl-3,5-dimethoxyphenol, a derivative, is vital in the preparation of linkers and resins for solid-phase synthesis, often used in peptide and non-peptide synthesis (Jin et al., 2001).

  • Materials Science : In materials science, particularly related to natural rubber, the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol have been studied to understand its impact on rubber properties (Washiya, 2021).

  • Health and Safety : Research into the toxicity of dimethoxyphenol and related compounds, especially regarding their metabolic fate and detoxification in animals like cats, provides insights into potential health hazards (Miller et al., 1976).

Safety And Hazards

2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .

Future Directions

Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and 2,4-dimethoxyphenol, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .

properties

IUPAC Name

2,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVMYTVDDOXZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343904
Record name 2,4-Dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyphenol

CAS RN

13330-65-9
Record name 2,4-Dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (0.4 ml) was added to a mixed solution comprising 3.3 g of 2,4-dimethoxybenzaldehyde and 30 ml of methanol, and under ice-cooling, 2.93 ml of 30% hydrogen peroxide aqueous solution was added to the mixture. After stirring at room temperature for 4 hours, a 5% aqueous potassium hydrogen sulfite solution was added to the mixture and the solvent was removed under reduced pressure. The residue was extracted with diethyl ether, the extract was washed and dried and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=4:1) to give 2.1 g of 2,4-dimethoxyphenol (yield: 69%, state: colorless oily product).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
2.93 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
MAR Matos, MS Miranda… - Journal of Chemical & …, 2003 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation for 2-, 3-, and 4-methoxyphenol and 2,3-, 2,6-, and 3,5-dimethoxyphenol in the gaseous phase were derived from the standard …
Number of citations: 66 pubs.acs.org
CJR Adderley, FR Hewgill - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Oxidation of 2,4-dimethoxyphenol by silver oxide gives methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. This demethylation apparently …
Number of citations: 9 pubs.rsc.org
N Okada, K Satoh, T Atsumi, M Tajima… - Anticancer …, 2000 - europepmc.org
The ability of nine synthetic eugenol-related compounds to scavenge O2-(generated by the hypoxanthine-xanthine oxidase reaction) was compared with their radical generation and …
Number of citations: 29 europepmc.org
JX Zhu, L Ding, S He - Natural product research, 2019 - Taylor & Francis
Cultivation of the marine-derived Aspergillus versicolor MCCC 3A00080 with the addition of a histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA), significantly …
Number of citations: 25 www.tandfonline.com
GW Perold, L Carlton - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Neriifolin, a leaf metabolite of Protea neriifolia R. Br., is the 6-O-benzoyl-β-D-glucopyranoside of benzene-1,2,4-triol. The location of the benzoyloxy group on the sugar was directly …
Number of citations: 11 pubs.rsc.org
MI de Heer, HG Korth, P Mulder - The Journal of Organic …, 1999 - ACS Publications
The effect of methoxy substitution on the phenolic-hydrogen bond dissociation enthalpy has been established by a photoacoustic calorimetric method and by means of density …
Number of citations: 206 pubs.acs.org
Y Kadoma, T Atsumi, N Okada, M Ishihara, I Yokoe… - Molecules, 2007 - mdpi.com
The radical-scavenging activities of the synthetic antioxidants 2-allyl-4-X-phenol (X=NO 2 , Cl, Br, OCH 3 , COCH 3 , CH 3 , t-(CH 3 ) 3 , C 6 H 5 ) and 2,4-dimethoxyphenol, and the …
Number of citations: 20 www.mdpi.com
T Warashina, Y Nagatani, T Noro - Phytochemistry, 2004 - Elsevier
The bark of Tabebuia impetiginosa afforded nineteen glycosides, consisting of four iridoid glycosides, two lignan glycosides, two isocoumarin glycosides, three phenylethanoid …
Number of citations: 79 www.sciencedirect.com
PJ Amorim Madeira, M Faddoul… - Journal of mass …, 2011 - Wiley Online Library
Some antioxidant mechanisms displayed by several phenolic compounds relate with OH bond dissociation energy. One way for its determination, in the gas‐phase, relies on acidity …
RJ Lundgren, A Wilsily, N Marion, C Ma, YK Chung… - authors.library.caltech.edu
General Procedure. In a nitrogen-filled glovebox (a glovebox is not necessary: see the next paragraph), catalyst (S)-1 (0.10 equiv), the phenol (2, 4-dimethoxyphenol: 0.50 equiv; 2-fluoro…
Number of citations: 0 authors.library.caltech.edu

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